Ortho-Substitution Confers ~2-Fold Lower Lipophilicity vs. Para-Isomer, Altering Downstream Solubility and Purification Profiles
N-(2-Isopropylphenyl)-3-oxobutanamide exhibits a measured logP of 1.329 [1], which is substantially lower (ΔlogP ≈ -1.35) than the para-substituted analog N-(4-isopropylphenyl)-3-oxobutanamide (logP 2.68) [2]. This difference in lipophilicity corresponds to an approximately 22-fold lower octanol-water partition coefficient for the ortho isomer, directly impacting its behavior in aqueous-organic biphasic reaction systems and its retention time on reverse-phase chromatography. The ortho isomer also displays a higher predicted melting point (136.54°C) [3] compared to typical acetoacetamides, facilitating purification by recrystallization.
| Evidence Dimension | Lipophilicity (logP) and Melting Point |
|---|---|
| Target Compound Data | logP 1.329; Melting point ~136.5°C (predicted) |
| Comparator Or Baseline | N-(4-isopropylphenyl)-3-oxobutanamide (CAS 401639-34-7): logP 2.68 |
| Quantified Difference | ΔlogP = -1.35 (ortho vs. para); Melting point difference not directly comparable but ortho isomer is a high-melting solid |
| Conditions | Calculated/experimental logP from database sources; melting point from predicted values |
Why This Matters
The lower logP of the ortho isomer enables more efficient aqueous workup and phase separation during intermediate isolation, while the higher melting point provides a solid-state form suitable for reliable storage and accurate weighing in multi-kilogram scale syntheses.
- [1] Chembase. N-(2-isopropylphenyl)-3-oxobutanamide. Hydrophobicity (logP): 1.329. View Source
- [2] Chembase. N-(4-isopropylphenyl)-3-oxobutanamide. LogP: 2.6778193. View Source
- [3] SCBIO - Santa Cruz Biotechnology. N-(2-isopropylphenyl)-3-oxobutanamide. Melting point: 136.54°C (Predicted). View Source
